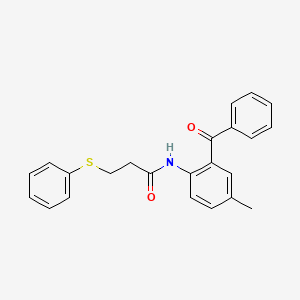![molecular formula C12H16Cl4 B2962567 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 75073-78-8](/img/structure/B2962567.png)
5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis and Diels-Alder reactivity of compounds closely related to 5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene have been extensively studied. For instance, the preparation of 7,8-epoxy-2,3,5,6-tetrakis(methylene)bicyclo[2.2.2]octane demonstrates the compound's involvement in transannular interactions and its utility in forming monoaducts through Diels-Alder reactions with tetracyanoethylene (Gabioud & Vogel, 1980).
Organometallic Complexes
Research has shown the formation of organometallic complexes with iron, molybdenum, and tungsten carbonyls using 5,6,7,8-tetrakis(methylene)bicyclo[2.2.2]oct-2-ene. These complexes exhibit unique structural and reactive properties, providing insights into coordination chemistry and potential applications in catalysis (Narbel et al., 1979).
Stereoselective Acetylation
The stereoselective acetylation of iron carbonyl complexes of 5,6,7,8-tetrakis(methylene)bicyclo[2.2.2]oct-2-ene has been explored to understand the coordination equilibrium and crystal structures of these complexes. These studies contribute to the broader understanding of stereochemistry in organometallic reactions (Roulet et al., 1981).
Materials Science Applications
In materials science, the derivatives of bicyclo[2.2.2]octane structures have been utilized to synthesize soluble polyimides with high thermal stability. These materials, due to their structural properties, offer potential applications in high-performance polymers and electronics (Itamura et al., 1993).
Advanced Synthesis Techniques
Advanced synthesis techniques have been employed to generate versatile bicyclo[5.4.0]undecane systems from precursors related to this compound. These studies highlight the compound's role in facilitating complex molecular architectures, which could be beneficial for developing new pharmaceuticals or materials (Batson et al., 2004).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water .
Propriétés
IUPAC Name |
5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl4/c13-3-9-7-1-2-8(11(9)5-15)12(6-16)10(7)4-14/h1-2,7-12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXESXWMKHIKDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1C(C2CCl)CCl)CCl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75073-78-8 |
Source


|
| Record name | 5,6,7,8-tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2962485.png)
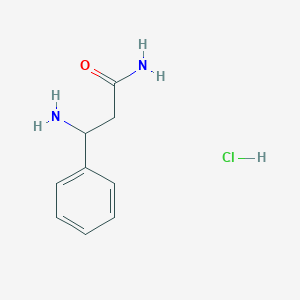

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)
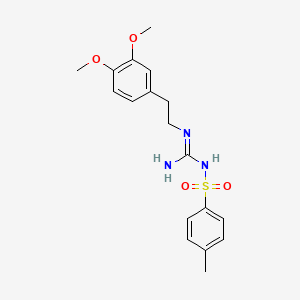
![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2962491.png)
![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)
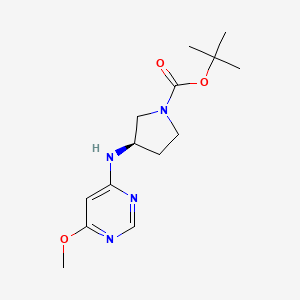

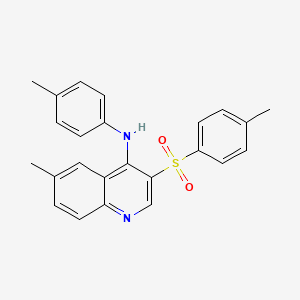

![2-[4-(3,4-Dichlorophenyl)piperazino]-2-methylpropanamide](/img/structure/B2962505.png)
